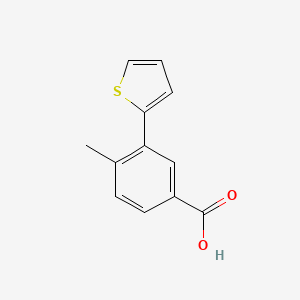

4-Methyl-3-(thiophen-2-yl)benzoic acid

Description

4-Methyl-3-(thiophen-2-yl)benzoic acid is an aromatic carboxylic acid featuring a benzene ring substituted with a methyl group at the 4-position and a thiophene moiety at the 3-position. Derivatives of benzoic acid with thiophene substituents are often explored for their bioactivity, particularly in kinase inhibition or as anti-cancer agents .

Properties

IUPAC Name |

4-methyl-3-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-4-5-9(12(13)14)7-10(8)11-3-2-6-15-11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELQWFOVBMQEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(thiophen-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Halogenating agents such as bromine or chlorinating agents like sulfuryl chloride are used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-Methyl-3-(thiophen-2-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(thiophen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 4-Methyl-3-(thiophen-2-yl)benzoic acid include:

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- Contradictions and Gaps: Limited data on the exact biological activity of this compound necessitates further studies.

Biological Activity

4-Methyl-3-(thiophen-2-yl)benzoic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a benzoic acid moiety with a methyl group and a thiophene ring, contributing to its diverse therapeutic applications.

The molecular formula of this compound is C_11H_10O_2S, with a molecular weight of approximately 206.26 g/mol. The presence of the thiophene group enhances its chemical reactivity and biological activity, making it suitable for various applications in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, one study reported a notable zone of inhibition against several bacterial strains, including Bacillus subtilis, Escherichia coli, and Proteus vulgaris . This suggests potential applications in developing antimicrobial agents.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 15 |

| Escherichia coli | 12 |

| Proteus vulgaris | 10 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiophene derivatives are known to play a role in synthesizing anticancer agents. Preliminary findings indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Cardiovascular Applications

In cardiovascular medicine, this compound has been explored for its anti-atherosclerotic properties. Studies suggest that it may help reduce plaque formation in arteries, thus contributing to cardiovascular health .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for establishing its therapeutic potential. Interaction studies typically involve:

- Binding Affinity : Evaluating how well the compound binds to specific biological targets.

- Cellular Uptake : Assessing how effectively the compound enters cells.

- Enzyme Inhibition : Investigating whether the compound inhibits key enzymes involved in disease processes.

Case Studies

Several case studies have highlighted the effectiveness of thiophene derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving a series of thiophene derivatives showed that compounds similar to this compound exhibited superior antimicrobial properties compared to traditional antibiotics .

- Clinical Trials for Cancer Treatment : Early-phase clinical trials have indicated promising results for thiophene-based compounds in treating specific cancer types, suggesting that this compound could be a candidate for further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.